[1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride
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Overview
Description
[1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride: is a chemical compound with the molecular formula C7H10ClF3O2S and a molecular weight of 250.66 g/mol. It is characterized by the presence of a trifluoromethyl group attached to a cyclopentyl ring, which is further connected to a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride typically involves the introduction of a trifluoromethyl group to a cyclopentyl ring followed by the addition of a methanesulfonyl chloride group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used in oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used in reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound’s unique structure makes it a valuable building block in the development of pharmaceuticals, particularly those requiring trifluoromethyl groups for enhanced metabolic stability and bioavailability.
Industry:
Agrochemicals: It is used in the synthesis of agrochemicals, where the trifluoromethyl group can enhance the efficacy and stability of the final product.
Mechanism of Action
The mechanism of action of [1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate, or sulfone derivatives. The trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride without the trifluoromethyl group.
Trifluoromethanesulfonyl Chloride: Contains a trifluoromethyl group but lacks the cyclopentyl ring.
Uniqueness:
Structural Features: The combination of a trifluoromethyl group and a cyclopentyl ring attached to a methanesulfonyl chloride group makes [1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride unique.
Reactivity: The presence of the trifluoromethyl group can enhance the compound’s reactivity and stability compared to similar compounds.
Properties
IUPAC Name |
[1-(trifluoromethyl)cyclopentyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF3O2S/c8-14(12,13)5-6(7(9,10)11)3-1-2-4-6/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFGEDDMRGAOBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CS(=O)(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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